molecular formula C18H15N5O4 B11392411 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(2-methoxy-5-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one

5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(2-methoxy-5-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one

Cat. No.: B11392411
M. Wt: 365.3 g/mol
InChI Key: AIRAWWGBLZGTQH-UHFFFAOYSA-N
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Description

5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(2-methoxy-5-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound that features a benzodiazole ring fused with a pyrrolone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(2-methoxy-5-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodiazole Ring: Starting from o-phenylenediamine and an appropriate carboxylic acid or its derivative.

    Formation of the Pyrrolone Ring: Using a cyclization reaction involving an amine and a suitable diketone.

    Coupling Reactions: Combining the benzodiazole and pyrrolone intermediates under specific conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzodiazole or pyrrolone rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Conditions might include the use of strong acids or bases, or specific catalysts to facilitate the reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Used in the development of fluorescent probes for biological imaging.

    Enzyme Inhibitors: Potential use as an inhibitor of specific enzymes.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(2-methoxy-5-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one would depend on its specific application. For example, as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1H-benzimidazole: Similar structure but lacks the pyrrolone ring.

    2-Methoxy-5-nitroaniline: Similar functional groups but lacks the benzodiazole and pyrrolone rings.

Uniqueness

The uniqueness of 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(2-methoxy-5-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one lies in its combined structural features, which may confer unique chemical reactivity and biological activity compared to its simpler analogs.

Properties

Molecular Formula

C18H15N5O4

Molecular Weight

365.3 g/mol

IUPAC Name

4-(1H-benzimidazol-2-yl)-5-imino-1-(2-methoxy-5-nitrophenyl)-2H-pyrrol-3-ol

InChI

InChI=1S/C18H15N5O4/c1-27-15-7-6-10(23(25)26)8-13(15)22-9-14(24)16(17(22)19)18-20-11-4-2-3-5-12(11)21-18/h2-8,19,24H,9H2,1H3,(H,20,21)

InChI Key

AIRAWWGBLZGTQH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O

Origin of Product

United States

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